7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole
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Overview
Description
7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole is a chemical compound with the molecular formula C11H11ClN2 . It has a molecular weight of 206.67 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole consists of 29 bonds, including 18 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, and 10 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole include a molecular weight of 206.67 . The boiling point and storage conditions are not specified .Scientific Research Applications
Cancer Treatment
Indole derivatives, including 7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole , have been studied for their potential in treating cancer. They are known to exhibit properties that can inhibit the growth of cancer cells. Research has focused on synthesizing indole compounds that can target specific pathways involved in cancer cell proliferation .
Antimicrobial Activity
These compounds also display antimicrobial properties, making them valuable in the development of new antibiotics. Their ability to disrupt microbial cell processes offers a pathway for treating various bacterial infections .
Treatment of Disorders
Indole derivatives are being explored for their therapeutic potential in treating different types of disorders within the human body. This includes neurological disorders where modulation of neurotransmitter systems can be beneficial .
Antiviral Agents
The structural flexibility of indole derivatives allows them to be effective against a range of viruses. They have been designed to interfere with viral replication and are particularly promising in the treatment of influenza and other RNA viruses .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives are of interest for the treatment of chronic inflammatory diseases. By modulating the immune response, these compounds can help in reducing inflammation and associated pain .
Antioxidant Effects
Indoles have inherent antioxidant properties, which are crucial in combating oxidative stress in cells. This is particularly important in the prevention of diseases that are caused or exacerbated by oxidative damage .
Antidiabetic Activity
Research has indicated that indole derivatives can play a role in managing diabetes. They may help in regulating blood sugar levels by affecting insulin secretion or insulin sensitivity .
Neuroprotective Effects
Indole compounds are being investigated for their neuroprotective effects. They may offer protection against neurodegenerative diseases by preserving neuronal function and structure .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The interaction often involves the compound binding to the target receptor, which can result in changes to the receptor’s function and subsequently influence the biological activity.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can vary greatly depending on the specific biological activity being influenced.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects can be expected to be diverse and dependent on the specific activity .
properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-9-2-1-8-5-10-7-13-3-4-14(10)11(8)6-9/h1-2,5-6,13H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLRQWHMXFDQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=C2C=C(C=C3)Cl)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole |
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